molecular formula C13H11NO2 B6611375 3-phenoxyBenzamide CAS No. 73258-84-1

3-phenoxyBenzamide

Cat. No.: B6611375
CAS No.: 73258-84-1
M. Wt: 213.23 g/mol
InChI Key: FRRTWPSQWYNGEG-UHFFFAOYSA-N
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Description

3-PhenoxyBenzamide is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzamide, where a phenoxy group is attached to the benzene ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-PhenoxyBenzamide typically involves the reaction of 3-aminobenzoic acid with phenol in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-PhenoxyBenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phenoxybenzoic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.

Major Products: The major products formed from these reactions include various substituted benzamides and phenoxybenzoic acids, depending on the specific reagents and conditions used .

Scientific Research Applications

3-PhenoxyBenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an inhibitor of certain enzymes, such as mono-ADP-ribose transferases.

    Medicine: Research has explored its potential therapeutic applications, including its role in modulating biological pathways.

    Industry: It is used in the production of various chemical intermediates and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-PhenoxyBenzamide involves its interaction with specific molecular targets. For example, as an inhibitor of mono-ADP-ribose transferases, it binds to the active site of the enzyme, preventing the transfer of ADP-ribose to target proteins. This inhibition can modulate various cellular processes and pathways .

Comparison with Similar Compounds

    Phenoxybenzamine: An alpha-adrenergic antagonist used in the treatment of hypertension.

    4-PhenoxyBenzamide: Similar in structure but with the phenoxy group attached at the para position.

Uniqueness: 3-PhenoxyBenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its position-specific effects make it a valuable compound for targeted research applications .

Properties

IUPAC Name

3-phenoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRTWPSQWYNGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586228
Record name 3-Phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73258-84-1
Record name 3-Phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (5.6 g) was added at 0° C. under N2 to a stirred solution of 3-phenoxybenzoic acid (10.7 g, Aldrich) in THF (75 ml), followed by the addition of methyl chloroformate (4.7 g) at less than 5° C. After additions were complete, the mixture was stirred at 0° C. for 30 minutes. 0.88 Ammonia (30 ml) was added and the mixture stirred at room temperature for 20 hours, then evaporated in vacuo and the residue taken up in ethyl acetate (100 ml) and water (100 ml). The aqueous phase was separated, extracted with ethyl acetate and the combined ethyl acetate solutions washed with 5% w/v aqu. Na2CO3 (2×50 ml), 2N aqu. HCl (50 ml) and water (100 ml), dried over Na2SO4 and evaporated in vacuo to give the desired product as a colourless solid which was recrystallised from ethyl acetate/60-80 pet. ether (1:2 v/v), mp 125°-127° C. (6.5 g). The 200 MHz 1H NMR was consistent with the proposed structure.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Saturated with anhydrous ammonia a solution containing 23 g (0.1 mole) of 3-phenoxybenzoyl chloride and 250 ml of AR chloroform. Continued stirring for 30 min., chilled to 0° and filtered. The product was pulverised, triturated in cold water and oven-dried to give 21.3 g, m.p. 127°-128°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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